Tetraethylammonium; trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraethylammonium and trifluoroacetic acid are two distinct chemical compounds with unique properties and applications. Tetraethylammonium is a quaternary ammonium cation with the chemical formula C8H20N+, consisting of four ethyl groups attached to a central nitrogen atom . Trifluoroacetic acid, on the other hand, is an organofluorine compound with the chemical formula CF3CO2H, characterized by the presence of three fluorine atoms attached to the acetyl group .
Preparation Methods
Tetraethylammonium: Tetraethylammonium salts are typically prepared by the reaction of triethylamine with an ethyl halide. For example, tetraethylammonium iodide can be synthesized by reacting triethylamine with ethyl iodide . Another common method involves salt metathesis reactions, where water-soluble salts like tetraethylammonium bromide are mixed with other salts to precipitate the desired tetraethylammonium salt .
Trifluoroacetic Acid: Trifluoroacetic acid is industrially produced by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . An older method involves the oxidation of 1,1,1-trifluoro-2,3,3-trichloropropene with potassium permanganate .
Chemical Reactions Analysis
Tetraethylammonium: Tetraethylammonium salts are known for their ability to engage in phase-transfer catalysis, facilitating ion transfer between aqueous and organic phases . They can also participate in metathesis reactions to form various salts, such as tetraethylammonium perchlorate and tetraethylammonium cyanide .
Trifluoroacetic Acid: Trifluoroacetic acid is a versatile reagent in organic synthesis, used for functional group deprotections, oxidations, reductions, and condensations . It is particularly effective in facilitating rearrangements and trifluoromethylations . Common reagents used with trifluoroacetic acid include silicon and boron hydride reagents for reductions .
Scientific Research Applications
Tetraethylammonium: Tetraethylammonium is primarily used in research laboratories to prepare lipophilic salts of inorganic anions . It is also employed in the synthesis of high-silica zeolites and as an organic electrolyte in supercapacitors .
Trifluoroacetic Acid: Trifluoroacetic acid has extensive applications in organic synthesis as a solvent, catalyst, and reagent . It is used in the pharmaceutical industry for the synthesis of various drugs and in the preparation of peptides and proteins . Additionally, trifluoroacetic acid is employed in the production of fluorinated compounds and as a solvent for polymers .
Mechanism of Action
Tetraethylammonium: Tetraethylammonium blocks autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . This blocking action makes it a potential therapeutic vasodilator, although its toxic effects limit its use to pharmacological research .
Trifluoroacetic Acid: Trifluoroacetic acid acts as a strong acid due to the electron-withdrawing nature of the trifluoromethyl group, which weakens the oxygen-hydrogen bond and stabilizes the anionic conjugate base . This property allows it to facilitate various chemical transformations, including deprotections and rearrangements .
Comparison with Similar Compounds
Tetraethylammonium: Similar compounds include tetrabutylammonium and tetramethylammonium, which also serve as quaternary ammonium cations . Tetraethylammonium is less lipophilic and more easily crystallized compared to tetrabutylammonium .
Trifluoroacetic Acid: Similar compounds include acetic acid and trichloroacetic acid . Trifluoroacetic acid is much stronger than acetic acid due to the presence of fluorine atoms, which enhance its acidity . It is also more volatile and has a lower boiling point compared to trichloroacetic acid .
Properties
Molecular Formula |
C10H21F3NO2+ |
---|---|
Molecular Weight |
244.27 g/mol |
IUPAC Name |
tetraethylazanium;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H20N.C2HF3O2/c1-5-9(6-2,7-3)8-4;3-2(4,5)1(6)7/h5-8H2,1-4H3;(H,6,7)/q+1; |
InChI Key |
SBOOKGHQWGEWCB-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CC)CC.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.